

In-Depth Technical Guide: DM21-L-G for Antibody-Drug Conjugate Synthesis

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Compound of Interest

Compound Name: DM21-L-G

Cat. No.: B15605613

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Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The design of the linker and the choice of payload are critical for the efficacy and safety of an ADC. DM21 is a next-generation maytansinoid payload that, when combined with a stable, cleavable linker, offers significant advantages in the development of ADCs. This technical guide provides a comprehensive overview of **DM21-L-G**, a drug-linker conjugate designed for the synthesis of advanced ADCs. We will delve into its chemical properties, mechanism of action, synthesis protocols, and preclinical data associated with ADCs developed using this technology, such as IMGN151 and IMGC936.

DM21-L-G: Core Components and Mechanism of Action

DM21-L-G is a sophisticated drug-linker conjugate where "DM21" refers to the maytansinoid payload, and "L-G" represents the linker and a reactive group for conjugation. The maytansinoid payload, DM21, is a potent microtubule-disrupting agent.^{[1][2]} The linker is a stable tripeptide that is designed to be cleaved by intracellular proteases.^{[3][4]}

The Maytansinoid Payload: DM21

Maytansinoids, including DM1 and DM4, are highly cytotoxic agents that exert their anti-cancer effects by inhibiting tubulin polymerization.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6][7] DM21 is an advanced derivative of maytansine designed for enhanced stability and bystander killing activity.[4][8] The bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, is a crucial feature for treating heterogeneous tumors.[4]

The Cleavable Linker

The linker component of **DM21-L-G** is a critical element that ensures the stability of the ADC in systemic circulation while allowing for the efficient release of the cytotoxic payload within the target cancer cells.[9][10] It is a protease-cleavable linker, meaning it is designed to be degraded by enzymes, such as cathepsins, which are often upregulated in the lysosomal compartment of cancer cells.[10][11] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.[9] Upon cleavage, a key active catabolite, DM51, is released.[11]

Preclinical Data of ADCs Utilizing DM21

The DM21 linker-payload technology has been incorporated into investigational ADCs, including IMGN151 and IMGC936, which have demonstrated promising preclinical activity.

IMGN151: A Folate Receptor Alpha (FR α)-Targeting ADC

IMGN151 is an ADC targeting folate receptor alpha (FR α), a clinically validated target in several cancers, including ovarian and endometrial cancer.[2][8] It comprises a biparatopic antibody that recognizes two distinct epitopes on FR α , linked to the DM21 payload.[8]

Table 1: Preclinical Performance of IMGN151[8][12]

| Parameter | Observation |
|------------------------------|--|
| In Vitro Cytotoxicity | Up to 200 times more active than the previous-generation ADC (IMGN853) against FR α -medium cell lines. |
| Bystander Killing | Demonstrated superior bystander killing activity in mixed cultures of target-positive and -negative cells. |
| In Vivo Efficacy | Induced complete tumor regressions in xenograft models with high, medium, and low FR α expression. |
| Pharmacokinetics | Increased ADC half-life by 60 hours and conjugate exposure by 40% in cynomolgus monkeys compared to IMGN853. |
| Drug-to-Antibody Ratio (DAR) | An average DAR of 3.5.[8] |

IMGC936: An ADAM9-Targeting ADC

IMGC936 is an ADC targeting ADAM9, a cell surface protein overexpressed in various solid tumors, including non-small cell lung, gastric, pancreatic, and colorectal cancers.[3][4][13] This ADC utilizes a site-specifically conjugated DM21 payload.[3]

Table 2: Preclinical Performance of IMGC936[3][13][14][15][16]

| Parameter | Observation |
|------------------------------|--|
| In Vitro Cytotoxicity | Demonstrated targeted cytotoxicity across a panel of ADAM9-positive tumor cell lines, with activity at least 2 logs greater than a non-targeting control ADC. |
| Bystander Killing | Exhibited significant bystander killing of ADAM9-negative cells in co-culture experiments. |
| In Vivo Efficacy | Showed compelling, dose-dependent anti-tumor activity in multiple xenograft models, including complete and durable remissions in a non-small cell lung cancer model. |
| Pharmacokinetics | Demonstrated a favorable pharmacokinetic profile with good conjugate stability in non-human primates. |
| Drug-to-Antibody Ratio (DAR) | A drug-to-antibody ratio of approximately 2.0. [3] [13] |

Experimental Protocols

Synthesis of an ADC with a DM21 Maleimide Derivative (DM21-C)

This protocol describes a site-specific conjugation method for attaching a maleimide-functionalized DM21 linker-payload (DM21-C) to an antibody with engineered cysteine residues.[\[3\]](#)

Materials:

- Monoclonal antibody with engineered cysteine residues (e.g., at a concentration of 1-10 mg/mL)
- DM21-C (maleimide-functionalized DM21 linker-payload)
- Phosphate-buffered saline (PBS), pH 6.0

- Ethylenediaminetetraacetic acid (EDTA)
- Dimethylacetamide (DMA)
- Purification buffer: 10 mM Acetate, pH 5.0, with 9% sucrose and 0.01% Tween-20
- Reducing agent (e.g., TCEP)
- Reoxidation agent (optional, for controlling conjugation sites)

Procedure:

- Antibody Reduction (if necessary): If the engineered cysteines are in a disulfide bond, the antibody needs to be partially reduced. This is a critical step that requires optimization to avoid the reduction of interchain disulfide bonds. A common procedure involves incubating the antibody with a controlled molar excess of a reducing agent like TCEP.
- Conjugation Reaction:
 - In a suitable reaction vessel, combine the antibody solution with PBS (pH 6.0) and EDTA to a final concentration of 2 mM.
 - Add dimethylacetamide (DMA) to a final concentration of 10% (v/v).
 - Add a 5-fold molar excess of DM21-C to the antibody solution.
 - Incubate the reaction mixture at 25°C overnight with gentle agitation.
- Purification:
 - Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove unreacted DM21-C and other impurities.
 - Exchange the buffer to the final formulation buffer (10 mM Acetate, pH 5.0, with 9% sucrose and 0.01% Tween-20).

Characterization of the ADC

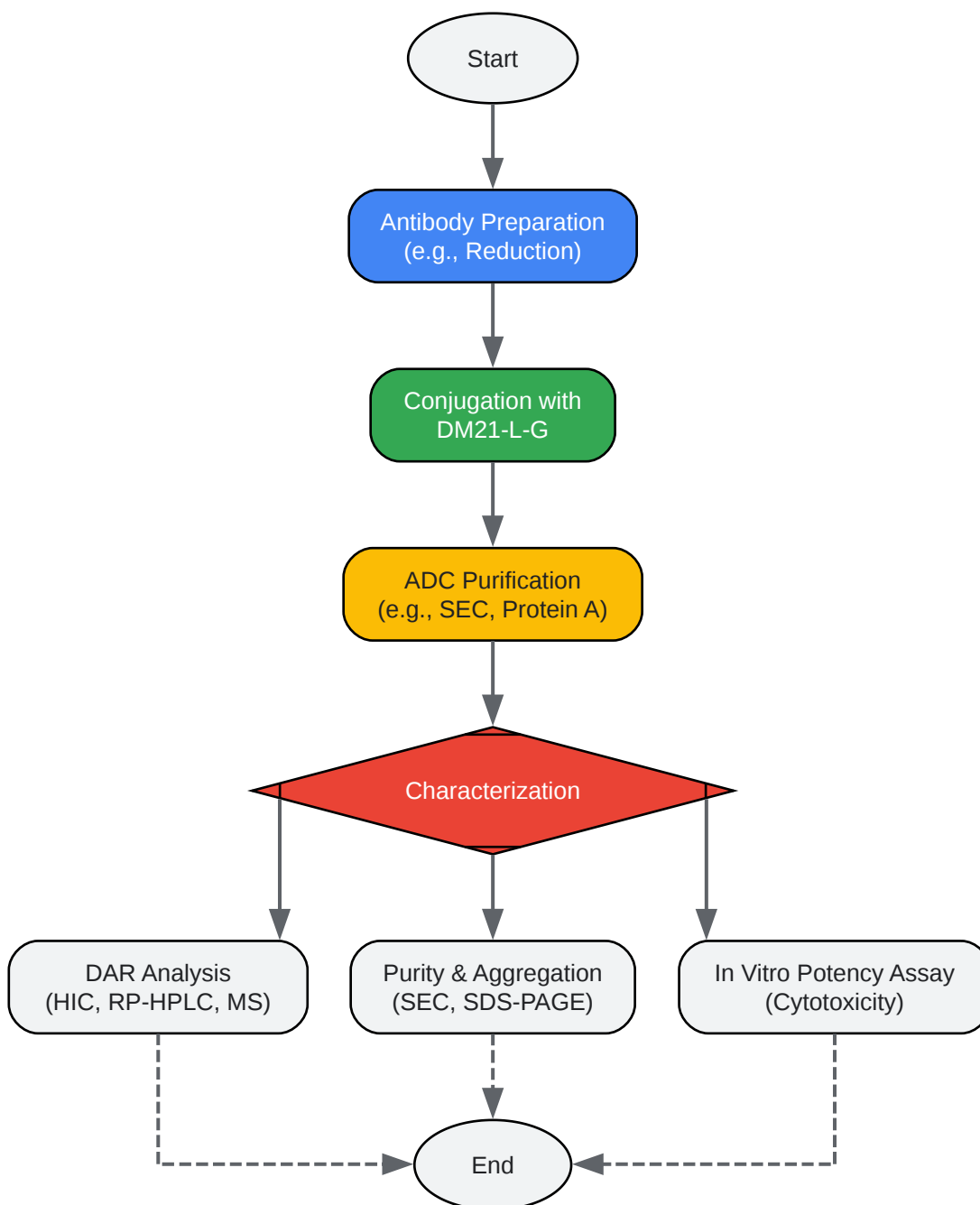
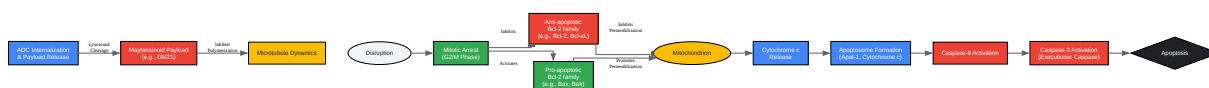
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute. It can be determined using several methods:

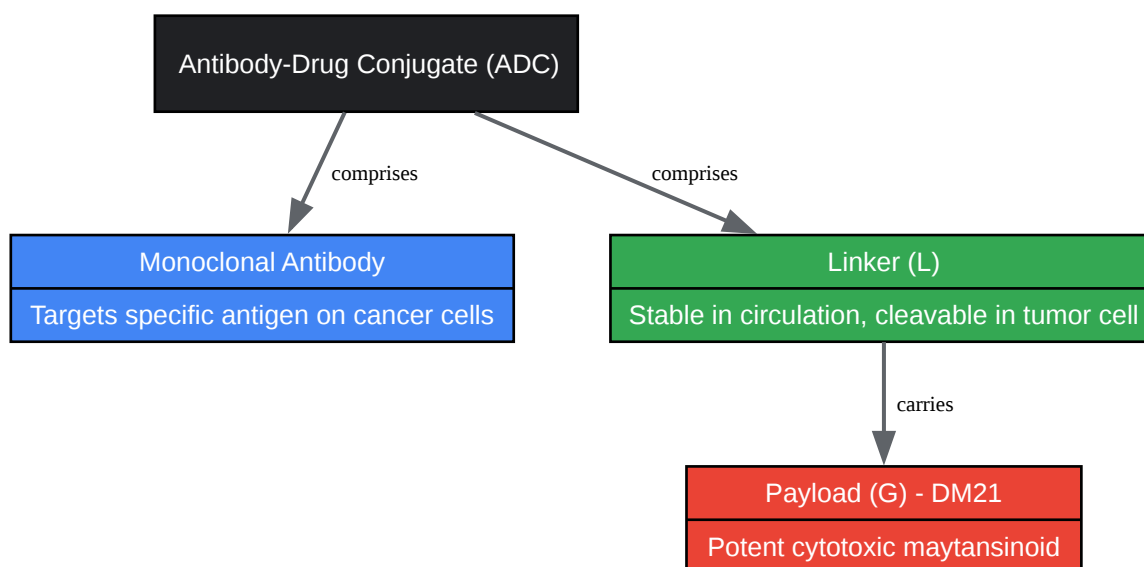
- Hydrophobic Interaction Chromatography (HIC): This is a common method that separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to separate and quantify different drug-loaded species.[\[1\]](#)[\[20\]](#)
- UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the DAR can be estimated.[\[17\]](#)
- Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the intact ADC and its subunits, allowing for accurate DAR determination.[\[17\]](#)

Visualizations

Signaling Pathway of Maytansinoid-Induced Apoptosis

The maytansinoid payload of **DM21-L-G** disrupts microtubule dynamics, leading to mitotic arrest and the activation of the intrinsic apoptotic pathway.





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